molecular formula C12H14ClN B8385498 5-Chloro-2-(1-methylpropyl)indole

5-Chloro-2-(1-methylpropyl)indole

Cat. No. B8385498
M. Wt: 207.70 g/mol
InChI Key: BFPXSDSBFGIEKR-UHFFFAOYSA-N
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Patent
US08680120B2

Procedure details

To a solution of tert-butyl (4-chloro-2-methylphenyl)carbamate (338 mg) in tetrahydrofuran (6 mL) was added dropwise sec-butyllithium (1.04 mol/L hexane-cyclohexane solution, 2.69 mL) at −70° C. under an argon atmosphere. The mixture was warmed to −40° C. and then stirred for 10 minutes. Then a solution of N-methoxy-N,2-dimethylbutanamide (203 mg) in tetrahydrofuran (0.5 mL) was added dropwise, and the mixture was stirred at −40° C. for 40 minutes. The mixture was stirred at room temperature for additional 2 hours. 1 mol/L Hydrochloric acid (2.8 mL) was added to the reaction mixture under cooling with ice, and this resulting mixture was extracted with diethyl ether. The organic layer was washed with saturated saline, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue (446 mg) was dissolved in dichloromethane (4 mL). Trifluoroacetic acid (0.8 mL) was added and this resulting mixture was stirred at room temperature for 14 hours. The reaction mixture was diluted with dichloromethane, washed successively with water and a saturated aqueous sodium hydrogen carbonate solution, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluting solvent: ethyl acetate-hexane) to obtain the title compound (173 mg).
Quantity
338 mg
Type
reactant
Reaction Step One
Quantity
2.69 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
203 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=O)OC(C)(C)C)=[C:4]([CH3:16])[CH:3]=1.[CH:17]([Li])([CH2:19][CH3:20])[CH3:18].CON(C)C(=O)C(C)CC.Cl>O1CCCC1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[NH:8][C:9]([CH:17]([CH3:18])[CH2:19][CH3:20])=[CH:16]2

Inputs

Step One
Name
Quantity
338 mg
Type
reactant
Smiles
ClC1=CC(=C(C=C1)NC(OC(C)(C)C)=O)C
Name
Quantity
2.69 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
203 mg
Type
reactant
Smiles
CON(C(C(CC)C)=O)C
Name
Quantity
0.5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
2.8 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at −40° C. for 40 minutes
Duration
40 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for additional 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
EXTRACTION
Type
EXTRACTION
Details
this resulting mixture was extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue (446 mg) was dissolved in dichloromethane (4 mL)
ADDITION
Type
ADDITION
Details
Trifluoroacetic acid (0.8 mL) was added
STIRRING
Type
STIRRING
Details
this resulting mixture was stirred at room temperature for 14 hours
Duration
14 h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with dichloromethane
WASH
Type
WASH
Details
washed successively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium hydrogen carbonate solution, dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluting solvent: ethyl acetate-hexane)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C=C2C=C(NC2=CC1)C(CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 173 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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